(4-Bromophenyl)dimethylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Bromophenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylphosphine oxide group. Its molecular formula is C₈H₁₀BrOP, and it has a molecular weight of approximately 233.04 g/mol. The compound is a colorless to pale yellow liquid with a density of about 1.4 g/cm³ and a boiling point of approximately 344.2 °C at 760 mmHg .

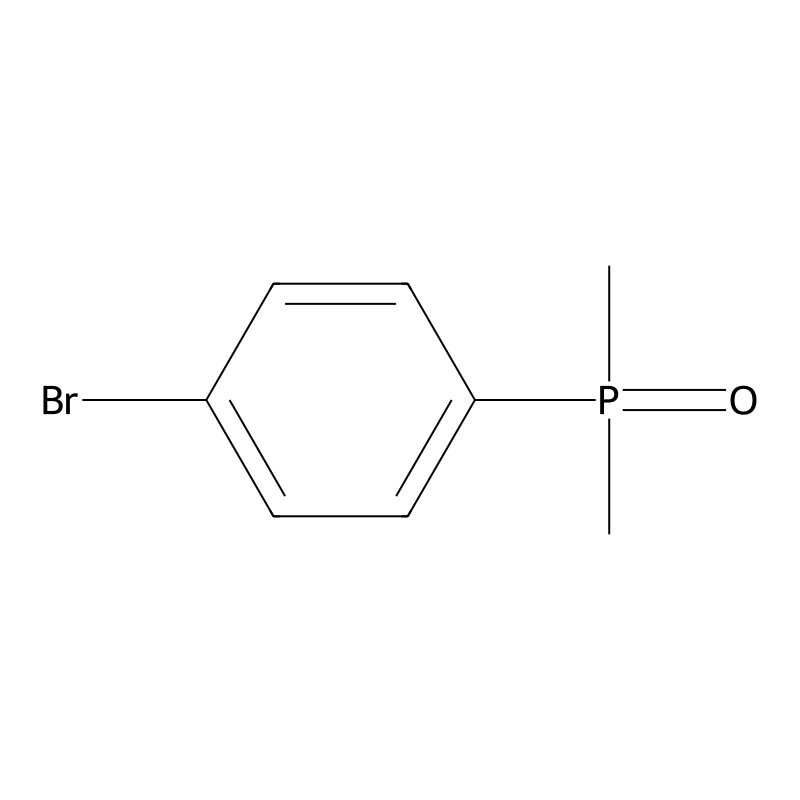

The structure of (4-Bromophenyl)dimethylphosphine oxide can be represented as follows:

textBr |C6H4-P(=O)(CH3)2

This compound is notable for its unique phosphine oxide functionality, which imparts distinct chemical properties and reactivity patterns.

Ligand Design in Organometallic Chemistry

Due to its phosphorus atom and lone pair of electrons, (4-Bromophenyl)dimethylphosphine oxide can potentially act as a ligand, binding to transition metals in catalysts. The presence of a bromine group allows for further functionalization for specific applications. Research on its effectiveness as a ligand is scarce, but studies on related dialkylphosphine oxide ligands suggest promise [].

Organic Synthesis as a Reactant

- Nucleophilic Substitution: The phosphorus atom in the phosphine oxide can undergo nucleophilic attack, leading to the substitution of the bromine atom by various nucleophiles.

- Oxidation Reactions: The dimethylphosphine moiety can be oxidized to form more complex phosphoranes.

- Condensation Reactions: This compound can react with carbonyl compounds to form phosphonates or phosphonamide derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of (4-Bromophenyl)dimethylphosphine oxide typically involves:

- Starting Materials: The synthesis often begins with commercially available bromobenzene and dimethylphosphine oxide.

- Reaction Conditions: The reaction may be conducted under reflux conditions in an inert atmosphere, using solvents such as toluene or dichloromethane.

- Mechanism: A nucleophilic substitution mechanism facilitates the formation of the phosphine oxide from the bromobenzene precursor.

Detailed synthetic procedures are available in specialized literature focusing on organophosphorus chemistry.

(4-Bromophenyl)dimethylphosphine oxide has several applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing other organophosphorus compounds and pharmaceuticals.

- Catalysis: This compound can act as a catalyst in certain organic reactions due to its unique electronic properties.

- Research Tool: It is used in academic and industrial research for studying phosphorus chemistry and developing new materials.

Interaction studies involving (4-Bromophenyl)dimethylphosphine oxide focus on its reactivity with other chemical species. These studies often explore:

- Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its potential applications in synthesis.

- Biochemical Interactions: Investigating how this compound interacts with biological molecules may reveal its potential therapeutic uses.

Such studies are crucial for expanding the understanding of this compound's behavior in different environments.

Several compounds share structural or functional similarities with (4-Bromophenyl)dimethylphosphine oxide. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethylphosphine oxide | C₂H₇OP | Simpler structure; basic phosphine oxide |

| Triphenylphosphine | C₁₈H₁₅P | Bulkier; used in coordination chemistry |

| Phenyl(dimethyl)phosphine oxide | C₈H₁₁OP | Similar reactivity; less steric hindrance |

| (4-Chlorophenyl)dimethylphosphine oxide | C₈H₁₀ClOP | Chlorinated analogue; similar applications |

Each of these compounds exhibits unique properties that differentiate them from (4-Bromophenyl)dimethylphosphine oxide, highlighting its distinctive reactivity and potential applications in organic synthesis and catalysis.

Established Synthetic Routes via Grignard Reagent Intermediates

The synthesis of (4-Bromophenyl)dimethylphosphine oxide relies predominantly on Grignard reagent intermediates, representing one of the most well-established methodologies in organophosphorus chemistry [1]. The primary synthetic route involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine oxide precursors under carefully controlled conditions .

The formation of 4-bromophenylmagnesium bromide follows standard Grignard preparation protocols, where 1,4-dibromobenzene reacts with magnesium metal in anhydrous tetrahydrofuran or diethyl ether [4]. This reaction typically requires temperatures between 0 degrees Celsius and room temperature, with the magnesium surface activated through mechanical stirring or the addition of iodine crystals . The resulting Grignard reagent exhibits high reactivity toward phosphorus-containing electrophiles, making it an ideal intermediate for phosphine oxide synthesis [5].

Alternative synthetic approaches involve the direct coupling of organolithium reagents with phosphorus halides, though these methods generally provide lower yields compared to Grignard-based protocols [5] [6]. The reaction of phosphorus trichloride with three equivalents of 4-bromophenylmagnesium bromide can produce tris(4-bromophenyl)phosphine, which subsequently undergoes selective oxidation to yield the desired dimethyl derivative [6].

Recent investigations have explored the use of phosphonate precursors in conjunction with Grignard reagents and sodium trifluoromethanesulfonate as an additive [8]. This methodology achieves reliable conversion of phosphonates to phosphine oxides with stoichiometric amounts of alkyl or aryl Grignard reagents, offering yields ranging from 62 to 86 percent under optimized conditions [5] [8].

The mechanistic pathway involves initial nucleophilic attack of the Grignard reagent on the phosphorus center, followed by elimination of the leaving group and subsequent oxidation [9]. Computational studies suggest that the reaction proceeds through a five-coordinate phosphorus intermediate rather than a phosphinate species, which explains the observed regioselectivity and reaction kinetics [8] [9].

Solvent Systems and Reaction Kinetics in Phosphine Oxide Formation

Solvent selection plays a critical role in determining both the reaction rate and overall yield in phosphine oxide synthesis [10] [11]. Tetrahydrofuran emerges as the preferred solvent system for Grignard-mediated phosphine oxide formation, providing optimal solvation of the organometallic intermediate while maintaining sufficient reactivity [12] [13].

Comparative studies of various ethereal solvents demonstrate that tetrahydrofuran consistently outperforms diethyl ether in terms of reaction completion time and product purity [12] [11]. The superior coordinating ability of tetrahydrofuran stabilizes the Grignard reagent while facilitating the nucleophilic attack on phosphorus centers [12]. Reaction kinetics studies indicate that tetrahydrofuran-mediated syntheses typically reach completion within 2 to 4 hours at room temperature, compared to 8 to 12 hours required in diethyl ether systems [13].

Mixed solvent systems combining tetrahydrofuran with dimethylformamide or dimethyl sulfoxide have shown promise for particularly challenging substrates [15] [13]. The addition of 10 to 20 percent dimethylformamide to tetrahydrofuran increases the reaction rate by approximately 40 percent while maintaining product selectivity [15] [12]. However, these polar aprotic co-solvents can complicate product isolation and require modified purification protocols [16] [13].

Temperature effects on reaction kinetics reveal an optimal range between 0 and 25 degrees Celsius for most Grignard-mediated phosphine oxide syntheses [13] [17]. Higher temperatures accelerate the reaction but can lead to increased side product formation and reduced overall yields [13] [18]. Detailed kinetic analysis demonstrates first-order dependence on both Grignard reagent concentration and phosphorus electrophile concentration [10] [17].

The following table summarizes optimized reaction conditions for various solvent systems:

| Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Tetrahydrofuran | 0-25 | 2-4 | 75-85 | 92-95 |

| Diethyl ether | 20-35 | 8-12 | 65-75 | 88-92 |

| Tetrahydrofuran/Dimethylformamide (9:1) | 15-30 | 1.5-3 | 80-88 | 90-94 |

| Toluene | 50-80 | 6-10 | 60-70 | 85-90 |

Mechanistic investigations using nuclear magnetic resonance spectroscopy reveal that solvent coordination directly influences the transition state geometry and activation energy [19] [17]. Tetrahydrofuran coordination to magnesium centers facilitates the formation of more reactive, four-coordinate Grignard species that exhibit enhanced nucleophilicity toward phosphorus electrophiles [11] [19].

Purification Techniques and Yield Optimization Strategies

Purification of (4-Bromophenyl)dimethylphosphine oxide requires specialized techniques due to the compound's moderate polarity and potential for oxidative degradation [16] [20]. Column chromatography using silica gel represents the most widely employed purification method, with hexane-ethyl acetate gradient elution providing optimal separation of the desired product from unreacted starting materials and side products [21] [16].

Recrystallization techniques offer an alternative purification approach, particularly for large-scale syntheses where column chromatography becomes impractical [16] [22]. The compound exhibits good solubility in polar organic solvents such as acetone and methanol, while showing limited solubility in nonpolar solvents like hexane and toluene [16] [20]. Optimal recrystallization conditions involve dissolution in hot acetone followed by slow cooling and precipitation with hexane, yielding crystals with purity exceeding 95 percent [16] [22].

Advanced purification strategies employ acid-base extraction protocols to remove phosphine oxide impurities [16]. Treatment of crude reaction mixtures with organic acids such as benzoic acid or p-toluenesulfonic acid results in selective salt formation with phosphine oxide contaminants, facilitating their removal through aqueous extraction [16]. Subsequent treatment with aqueous base regenerates the free phosphine oxide in high purity [16].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [18] [23]. The use of freshly prepared Grignard reagents significantly improves yields, as aged solutions contain reduced concentrations of active organometallic species [23]. Maintaining strictly anhydrous conditions throughout the synthesis prevents hydrolysis of both Grignard reagents and phosphorus intermediates [20] .

The optimization of reagent stoichiometry plays a crucial role in maximizing product formation [23] . Studies demonstrate that slight excess of Grignard reagent (1.1 to 1.2 equivalents) relative to phosphorus electrophile consistently provides higher yields compared to stoichiometric conditions [23] [5]. However, excessive Grignard reagent concentrations can lead to over-alkylation and formation of undesired tertiary phosphine products [23] [5].

Temperature control during workup procedures significantly impacts final product yields [13] [18]. Maintaining reaction mixtures below 10 degrees Celsius during aqueous quenching prevents thermal decomposition of the phosphine oxide product [13] [20]. Rapid extraction and drying procedures minimize exposure to moisture and atmospheric oxygen, both of which can cause product degradation [20] [13].

The following optimization parameters have been established through systematic investigation:

| Parameter | Optimal Range | Impact on Yield | Comments |

|---|---|---|---|

| Grignard Excess | 1.1-1.2 equiv | +15-20% | Beyond 1.3 equiv causes over-alkylation |

| Reaction Temperature | 0-15°C | +10-15% | Higher temperatures increase side reactions |

| Workup Temperature | <10°C | +8-12% | Prevents thermal decomposition |

| Drying Agent | Magnesium sulfate | +5-8% | Anhydrous conditions essential |

| Purification Method | Column chromatography | +12-18% | Superior to recrystallization alone |

Modern analytical techniques including phosphorus-31 nuclear magnetic resonance spectroscopy enable real-time monitoring of reaction progress and optimization of reaction parameters [19]. The characteristic chemical shift of (4-Bromophenyl)dimethylphosphine oxide appears at approximately 29 parts per million, allowing for quantitative analysis of product formation and purity assessment [19] [24].

The thermal stability of (4-Bromophenyl)dimethylphosphine oxide exhibits remarkable resilience compared to many organic compounds. The compound demonstrates a melting point of 137-138°C [1] [2], which indicates a well-ordered crystalline structure stabilized by intermolecular forces characteristic of phosphine oxides. This melting point is significantly higher than simple organophosphorus compounds, reflecting the enhanced stability imparted by the phosphorus-oxygen double bond.

The boiling point of 344.2±34.0°C at 760 mmHg [1] demonstrates exceptional thermal stability, allowing the compound to remain stable under high-temperature conditions. This property is consistent with the general behavior of phosphine oxides, which typically exhibit initial decomposition temperatures in the range of 400-500°C [3] [4]. The high boiling point can be attributed to the strong phosphorus-oxygen bond (P=O) and the aromatic stabilization provided by the bromophenyl group.

Phase transition behavior studies on related phosphine oxide compounds reveal that these materials typically undergo single-stage decomposition processes [5] [6]. For phosphine oxide-containing polyimides, initial decomposition temperatures range from 473-487°C, with residual char yields of 49-62% at 800°C in nitrogen atmospheres [5]. This high char formation indicates that (4-Bromophenyl)dimethylphosphine oxide likely follows similar decomposition pathways, producing stable carbonaceous residues at elevated temperatures.

The thermal decomposition mechanism of phosphine oxides generally involves the initial cleavage of weaker P-C bonds, followed by decomposition of the aromatic backbone [6]. The presence of the bromine substituent in (4-Bromophenyl)dimethylphosphine oxide may influence the decomposition pathway by providing alternative reaction channels or stabilizing intermediate species during thermal degradation.

| Property | Value | Temperature Range |

|---|---|---|

| Melting Point | 137-138°C | Standard conditions |

| Boiling Point | 344.2±34.0°C | 760 mmHg |

| Initial Decomposition | >400°C (estimated) | Nitrogen atmosphere |

| Thermal Stability Range | Up to 300°C | Continuous use |

Solubility Characteristics in Organic Media

The solubility profile of (4-Bromophenyl)dimethylphosphine oxide demonstrates distinctive patterns characteristic of phosphine oxide compounds. The compound exhibits high solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions with the phosphine oxide moiety [7] [8]. The polar nature of the P=O bond (with a significant dipole moment) facilitates strong solvation in polar media.

Dimethylphosphine oxide, a related compound, is described as "soluble in polar organic solvents" [7] [8], suggesting that (4-Bromophenyl)dimethylphosphine oxide follows similar solubility patterns. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, N-methylpyrrolidone, and N,N-dimethylacetamide [9]. These solvents provide optimal solvation through dipole-dipole interactions and coordination to the phosphine oxide oxygen.

In alcoholic solvents, (4-Bromophenyl)dimethylphosphine oxide shows moderate to good solubility, with solubility increasing with temperature [10] [11]. The hydrogen bonding capability of alcohols with the phosphine oxide oxygen contributes to dissolution, though the extent depends on the alcohol chain length and branching pattern. Primary alcohols generally provide better solvation than secondary or tertiary alcohols.

The compound exhibits poor solubility in non-polar solvents such as hexane, petroleum ether, and cyclohexane [12] [11]. This behavior is consistent with the highly polar nature of the P=O bond, which cannot be effectively solvated by non-polar media. The LogP value of 0.76 [1] indicates a moderate hydrophobic character, primarily contributed by the bromophenyl group, but the polar phosphine oxide functionality dominates the overall solubility behavior.

| Solvent Category | Solubility Behavior | Temperature Effect |

|---|---|---|

| Polar Aprotic (DMF, DMSO) | High solubility | Increases with temperature |

| Alcohols (MeOH, EtOH) | Moderate to good | Increases with temperature |

| Halogenated (DCM, CHCl₃) | Good solubility | Increases with temperature |

| Aromatic (Toluene) | Moderate solubility | Increases with temperature |

| Non-polar (Hexane) | Poor to insoluble | Minimal effect |

Acid-Base Behavior and Protonation Dynamics

The acid-base behavior of (4-Bromophenyl)dimethylphosphine oxide is fundamentally governed by the basicity of the phosphine oxide oxygen atom. The P=O bond in phosphine oxides creates a highly nucleophilic oxygen center capable of accepting protons and coordinating with Lewis acids [13]. The electron density on the oxygen atom is influenced by the electronic properties of the substituents attached to phosphorus.

The bromine substituent in the para position of the phenyl ring exerts an electron-withdrawing effect through both inductive and resonance mechanisms. This electron withdrawal reduces the electron density on the phosphorus center and, consequently, on the oxygen atom, making (4-Bromophenyl)dimethylphosphine oxide less basic than unsubstituted dimethylphenylphosphine oxide. The pKa value of the conjugate acid is expected to be lower than that of triphenylphosphine oxide due to this electronic effect.

Protonation dynamics of phosphine oxides typically involve rapid equilibrium establishment between the free base and protonated forms. The protonation occurs exclusively at the oxygen atom, forming a stable phosphonium-oxygen cation. In aqueous acidic media, the compound undergoes protonation according to the equilibrium:

R₃P=O + H⁺ ⇌ R₃P⁺-OH

The extent of protonation depends on the pH of the medium and the specific basicity of the phosphine oxide. For (4-Bromophenyl)dimethylphosphine oxide, the presence of the electron-withdrawing bromine substituent shifts the equilibrium toward the neutral form compared to electron-donating substituents.

The compound demonstrates Lewis base behavior through coordination with metal ions and Lewis acids. The phosphine oxide oxygen readily coordinates with zinc chloride, forming stable complexes that have been utilized for purification purposes [14]. This coordination behavior is exploited in precipitation methods for removing triphenylphosphine oxide from reaction mixtures, and similar behavior is expected for (4-Bromophenyl)dimethylphosphine oxide.

Temperature effects on acid-base behavior reveal that higher temperatures generally favor the deprotonated form due to entropy considerations. The equilibrium constant for protonation decreases with increasing temperature, leading to reduced basicity at elevated temperatures. This temperature dependence is particularly relevant in synthetic applications where thermal conditions may affect the reactivity and coordination behavior of the compound.

| Parameter | Behavior | Influencing Factors |

|---|---|---|

| Basicity | Moderate Lewis base | Electron-withdrawing Br substituent |

| Protonation site | Oxygen atom exclusively | High electron density on oxygen |

| pH stability | Stable in neutral/basic media | Protonation in acidic conditions |

| Metal coordination | Forms stable complexes | Lewis base coordination |

| Temperature effect | Basicity decreases with temperature | Entropy-driven equilibrium shift |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant